molecular formula C11H14Cl2N2O B11971987 1-Tert-butyl-3-(3,4-dichlorophenyl)urea CAS No. 5006-91-7

1-Tert-butyl-3-(3,4-dichlorophenyl)urea

Cat. No.: B11971987
CAS No.: 5006-91-7
M. Wt: 261.14 g/mol
InChI Key: SXZSYOSKRUBGFH-UHFFFAOYSA-N
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Description

1-TERT-BUTYL-3-(3,4-DICHLORO-PHENYL)-UREA is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in agriculture, pharmaceuticals, and materials science. This compound, in particular, may have unique properties due to the presence of tert-butyl and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-TERT-BUTYL-3-(3,4-DICHLORO-PHENYL)-UREA typically involves the reaction of tert-butyl isocyanate with 3,4-dichloroaniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-TERT-BUTYL-3-(3,4-DICHLORO-PHENYL)-UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions may lead to the formation of amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a tool for studying enzyme inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL-3-(3,4-DICHLORO-PHENYL)-UREA involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with active sites. These interactions can inhibit enzyme activity or alter protein function.

Comparison with Similar Compounds

Similar Compounds

    1-TERT-BUTYL-3-PHENYL-UREA: Lacks the dichloro substitution, which may affect its reactivity and applications.

    1-TERT-BUTYL-3-(4-CHLORO-PHENYL)-UREA: Has a single chlorine substitution, leading to different chemical properties.

Uniqueness

1-TERT-BUTYL-3-(3,4-DICHLORO-PHENYL)-UREA is unique due to the presence of both tert-butyl and dichlorophenyl groups, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

5006-91-7

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

1-tert-butyl-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H2,14,15,16)

InChI Key

SXZSYOSKRUBGFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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